CB-6644

Target Engagement Acquired Resistance Mechanism of Action

CB-6644 uniquely binds the allosteric RUVBL1-RUVBL2 interface, trapping an inactive conformation. Clean selectivity over 224 ATPases, validated on-target cell killing via resistance mutations. Broad antiproliferative activity (EC50 41-785 nM, 123 cell lines), in vivo efficacy in lymphoma/myeloma xenografts without overt toxicity. Generates unique transcriptional signatures for combination therapy. Ideal for DepMap screening, in vivo PD studies, cryo-EM, and structural biology.

Molecular Formula C29H34ClFN4O5
Molecular Weight 573.1 g/mol
Cat. No. B606509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCB-6644
SynonymsCB-6644;  CB 6644;  CB6644
Molecular FormulaC29H34ClFN4O5
Molecular Weight573.1 g/mol
Structural Identifiers
InChIInChI=1S/C29H34ClFN4O5/c1-5-40-24-14-21(31)20(30)13-19(24)27(37)32-17-29(2,3)15-25(36)33-26-23(16-39-4)34-12-8-10-18-9-6-7-11-22(18)35(34)28(26)38/h6-7,9,11,13-14H,5,8,10,12,15-17H2,1-4H3,(H,32,37)(H,33,36)
InChIKeyVYCOZEBCSAQCES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

CB-6644 for Research Procurement: RUVBL1/2 ATPase Inhibitor with Defined Anticancer Activity


CB-6644 is an allosteric small-molecule inhibitor that specifically targets the ATPase activity of the RUVBL1/2 complex [1]. As a member of the AAA+ (ATPases Associated with diverse cellular Activities) superfamily, RUVBL1/2 is implicated in chromatin remodeling and oncogenesis [2]. CB-6644 has demonstrated dose-dependent antiproliferative and pro-apoptotic effects in vitro and significant tumor growth reduction in vivo, without obvious toxicity in animal models, establishing it as a valuable chemical probe for investigating RUVBL biology and a potential therapeutic candidate [3].

Why CB-6644 Cannot Be Replaced by General RUVBL1/2 or AAA+ ATPase Inhibitors


Generic substitution with other RUVBL1/2-targeting agents or broad-spectrum AAA+ ATPase inhibitors (e.g., p97 inhibitors) is precluded by CB-6644's unique allosteric binding site and high selectivity. Unlike compounds such as CB-5083 (a p97 inhibitor) or sorafenib (a multi-kinase inhibitor with RUVBL2 activity), CB-6644 binds specifically to an allosteric pocket at the RUVBL1-RUVBL2 interface in an ATP-dependent manner, trapping an inactive conformation without directly competing for the nucleotide-binding site [1]. This distinct mechanism of action (MoA) translates to a clean selectivity profile against a panel of 224 ATPases and an on-target cell-killing phenotype validated by resistance mutations, which is not a feature shared by other chemotypes [2].

CB-6644 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


On-Target Cell Killing Confirmed by Resistance Mutations in RUVBL1/2

CB-6644's anticancer activity is driven by direct, on-target engagement of the RUVBL1/2 complex, validated through the generation of drug-resistant cell clones. These clones harbor specific amino acid mutations in either RUVBL1 or RUVBL2, confirming that cell death is a direct consequence of inhibiting this specific complex [1]. This level of target validation is a differentiator compared to less selective agents like sorafenib, where RUVBL2 inhibition is one of many potential off-target effects [2].

Target Engagement Acquired Resistance Mechanism of Action

High Selectivity for RUVBL1/2 Complex Over Broad AAA+ ATPase Family

CB-6644 demonstrates exceptional selectivity for the RUVBL1/2 complex. In a panel of 224 ATPases, CB-6644 showed no appreciable activity (IC50 > 10 µM for all, and >100 µM for p97/VCP), while potently inhibiting the RUVBL1/2 complex with an IC50 of 15 nM . This stands in stark contrast to p97 inhibitors like CB-5083, which are selective for their target but lack this degree of discrimination within the wider AAA+ ATPase family [1]. Similarly, it is far more selective than sorafenib, which inhibits RUVBL2 with a Kd of ~10 µM as one of many kinase targets [2].

Selectivity Kinase Profiling AAA+ ATPase

Broad-Spectrum Cancer Cell Killing Across Diverse Histologies

CB-6644 potently reduces viability across a wide range of cancer cell lines. It killed cells in a panel of 123 cancer lines with EC50 values ranging from 41 nM to 785 nM . In a separate cross-study comparison, CB-6644 showed dose-dependent antiproliferative effects on leukemia, breast, colon, and lung cancer lines (e.g., MV4-11 IC50 = 0.8 µM; HCT116 IC50 = 1.7 µM) while normal human fibroblasts (NHDF) were significantly less sensitive (IC50 > 10 µM) . This broad activity contrasts with more lineage-restricted responses sometimes seen with other targeted agents and demonstrates a therapeutic window in vitro.

Anticancer Cell Viability Proliferation

In Vivo Antitumor Efficacy Without Overt Toxicity in Xenograft Models

In preclinical xenograft models, CB-6644 significantly reduces tumor growth. In a Ramos Burkitt's lymphoma model, daily oral administration of CB-6644 at 150 mg/kg led to significant tumor growth inhibition [1]. Importantly, this effect was achieved without obvious toxicity, a notable differentiator from many cytotoxic chemotherapies and even some targeted agents that have narrow therapeutic indices [2]. While comparable in vivo data for other RUVBL1/2 inhibitors is limited, this establishes a clear efficacy benchmark.

Xenograft In Vivo Efficacy Pharmacodynamics

Potential for Synthetic Lethality in Multiple Myeloma Models

Integrative analysis of CB-6644's transcriptional signature in multiple myeloma (MM) cells identified CB-5083, a p97 inhibitor, as a theoretical synergistic candidate based on public gene expression data [1]. While subsequent experimental validation refuted the specific synergy hypothesis with CB-5083 [2], the study demonstrates a data-driven approach to identifying combination partners. This transcriptional signature itself serves as a biomarker of CB-6644's on-target activity in MM, differentiating its downstream effects from other RUVBL modulators or pan-AAA+ inhibitors.

Multiple Myeloma Synthetic Lethality Gene Expression

Unique Allosteric Binding Mode Locks RUVBL1/2 in an Inactive Conformation

Cryo-electron microscopy (cryo-EM) at ∼2.4 Å resolution revealed that CB-6644 binds to a unique allosteric site at the interface between RUVBL1 and RUVBL2 subunits, trapping the complex in an ATP-bound but catalytically inactive conformation [1]. This is a distinct mechanism from ATP-competitive inhibitors, which would directly block nucleotide binding. By preventing the conformational changes required for ATP hydrolysis, CB-6644 effectively locks the complex in a state that cannot progress through its catalytic cycle, a level of mechanistic definition that is not available for most other RUVBL-targeting compounds [2].

Allosteric Inhibition Structural Biology Cryo-EM

High-Value Applications of CB-6644 in Cancer and Epigenetics Research


Validating RUVBL1/2 as an Oncogenic Driver in Diverse Cancer Cell Line Panels

CB-6644 is ideally suited for large-scale cell line screening projects aimed at identifying cancer types with dependency on RUVBL1/2 function. Its potent and broad activity (EC50 41-785 nM across 123 cell lines) and validated on-target mechanism allow researchers to confidently attribute cell killing to RUVBL1/2 inhibition . This is critical for building robust genetic and pharmacologic dependency maps, such as those generated by the Cancer Dependency Map (DepMap) project.

Preclinical Efficacy Studies in Hematological Malignancy Xenograft Models

Due to its demonstrated in vivo efficacy in Burkitt's lymphoma and multiple myeloma xenograft models and favorable tolerability profile (no obvious toxicity at efficacious doses), CB-6644 is a premier tool compound for in vivo pharmacodynamics (PD) and efficacy studies [1]. Researchers can use it to explore dosing regimens, assess pharmacodynamic biomarkers of target engagement (e.g., transcriptional signatures), and evaluate combination strategies in a setting that more closely mimics the clinical scenario.

Investigating Synthetic Lethal Interactions and Combination Therapies in Multiple Myeloma

The unique transcriptional signature induced by CB-6644 in multiple myeloma cells provides a rational starting point for combination therapy research [2]. While initial synergy predictions (e.g., with CB-5083) were not validated, the signature itself can be used to computationally screen for other compounds that induce complementary or opposing transcriptional programs. This application leverages CB-6644 as a precise molecular probe for generating high-quality, hypothesis-driven combination studies.

Probing the Structural and Allosteric Regulation of the RUVBL1/2 AAA+ ATPase Complex

For structural biology and biochemistry laboratories, CB-6644 is an invaluable tool. Its unique, structurally defined allosteric binding site and ability to trap the RUVBL1/2 complex in an ATP-bound, inactive state make it an ideal reagent for cryo-EM, X-ray crystallography, and biochemical assays [3]. This allows researchers to study the fundamental conformational dynamics and regulation of this important AAA+ ATPase complex, which is involved in chromatin remodeling, mTOR signaling, and snoRNP assembly.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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